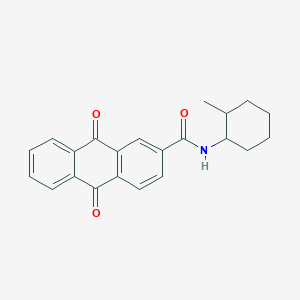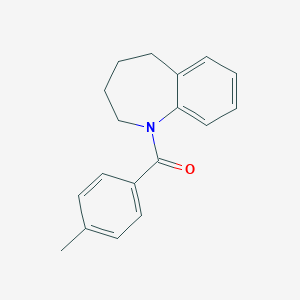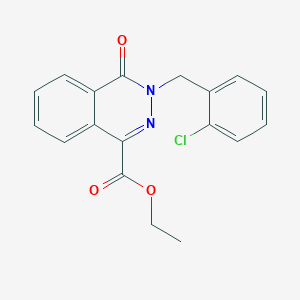![molecular formula C17H19NO2 B270704 N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
N-[4-(benzyloxy)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]butanamide, commonly known as BPN14770, is a small molecule drug that has been developed for the treatment of cognitive disorders. It has shown promising results in preclinical studies for the treatment of Alzheimer's disease, Fragile X syndrome, and other neurodegenerative disorders.
Mecanismo De Acción
BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, BPN14770 increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of several downstream signaling pathways that are involved in the regulation of synaptic plasticity, neurogenesis, and other processes that are critical for cognitive function.
Biochemical and Physiological Effects
BPN14770 has been shown to have several biochemical and physiological effects that are relevant to cognitive function. In animal models of Alzheimer's disease and Fragile X syndrome, BPN14770 has been shown to improve cognitive function and memory. BPN14770 has also been shown to promote the growth and survival of neurons, which is important for maintaining cognitive function. In addition, BPN14770 has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPN14770 has several advantages for lab experiments. It has been shown to be highly selective for PDE4D, which reduces the risk of off-target effects. BPN14770 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of BPN14770 is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the development of BPN14770. One direction is to conduct human clinical trials to test the safety and efficacy of BPN14770 in humans. Another direction is to investigate the potential of BPN14770 for the treatment of other cognitive disorders, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of BPN14770 on cognitive function and to identify potential biomarkers for patient selection and monitoring. Finally, the development of more potent and selective PDE4D inhibitors may lead to the discovery of even more effective therapies for cognitive disorders.
Métodos De Síntesis
The synthesis of BPN14770 involves a series of chemical reactions that start with the reaction of 4-(benzyloxy)benzaldehyde with 1-bromo-3-chloropropane to form the intermediate 4-(benzyloxy)phenyl)-3-chloropropanal. This intermediate is then reacted with 2-aminobutanoic acid to form the final product, N-[4-(benzyloxy)phenyl]butanamide. The synthesis method has been optimized to produce high yields of the final product with minimal impurities.
Aplicaciones Científicas De Investigación
BPN14770 has been extensively studied in preclinical models for the treatment of cognitive disorders. It has shown potent activity in improving cognitive function and memory in animal models of Alzheimer's disease and Fragile X syndrome. BPN14770 has also been shown to have neuroprotective effects and to promote the growth and survival of neurons. These findings suggest that BPN14770 has the potential to be a promising therapeutic agent for the treatment of cognitive disorders.
Propiedades
Nombre del producto |
N-[4-(benzyloxy)phenyl]butanamide |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
N-(4-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-6-17(19)18-15-9-11-16(12-10-15)20-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3,(H,18,19) |
Clave InChI |
AUBIJFGJVLCQIU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
SMILES canónico |
CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)

![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)

![N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B270630.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)